

Clinical Pharmacokinetic Parameters of TAK-285

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Compound Focus: Tak-285

CAS No.: 871026-44-7

Cat. No.: S547969

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The following table summarizes the primary pharmacokinetic parameters of **TAK-285** observed in phase I clinical trials. Please note that "M-I" refers to a metabolite of **TAK-285**.

Parameter	Findings from Clinical Studies
Maximum Tolerated Dose (MTD)	300 mg twice daily (Japanese study) [1] 400 mg twice daily (Global study) [2]
Recommended Phase 2 Dose (RP2D)	400 mg twice daily [2]
Absorption & Tmax	Rapid absorption; median time to maximum plasma concentration (Tmax) is 2-3 hours post-dose [2].
Half-life (t1/2)	Mean half-life is approximately 9 hours [2].
Exposure & Dose Proportionality	Plasma exposure at steady-state increased in a dose-proportional manner from 50 mg to 300 mg twice daily [1].
Food Effect	Information not available in the provided search results.
Metabolism	Metabolized to at least one major metabolite, M-I [1].
CSF Penetration	At the 400 mg twice daily dose, the geometric mean average unbound concentration in the cerebrospinal fluid was 1.54 ng/mL (range 0.51-4.27 ng/mL) [2].

Experimental Protocols for Preclinical PK and Activity Assessment

Here are detailed methodologies for key experiments used to characterize **TAK-285** in preclinical studies.

In Vitro Kinase Assay for EGFR and HER2

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of **TAK-285** against its primary targets [3].

- **Objective:** To quantify the inhibition of EGFR and HER2 kinase activity by **TAK-285**.
- **Materials:**
 - Purified cytoplasmic domains of human HER2 (aa 676-1255) and EGFR (aa 669-1210), expressed as FLAG-tagged proteins in a baculovirus system.
 - [γ -³²P]ATP.
 - Poly(Glu)-Tyr (4:1) peptide substrate.
 - Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT.
- **Procedure:**
 - **Reaction Setup:** In a 96-well plate, incubate increasing concentrations of **TAK-285** with the purified kinase (0.25 μ g/mL) in assay buffer for 5 minutes at room temperature.
 - **Initiation:** Start the kinase reaction by adding a mixture containing 50 μ M ATP and 0.9 μ Ci of [γ -³²P]ATP per reaction.
 - **Incubation:** Allow the reaction to proceed for 10 minutes at room temperature.
 - **Termination:** Stop the reaction by adding trichloroacetic acid to a final concentration of 10%.
 - **Detection:** Harvest the phosphorylated peptides by filtration and wash away unincorporated [γ -³²P]ATP. Quantify the radioactivity using a scintillation counter.
 - **Analysis:** Calculate IC₅₀ values by nonlinear regression analysis of the percent inhibition at each concentration.

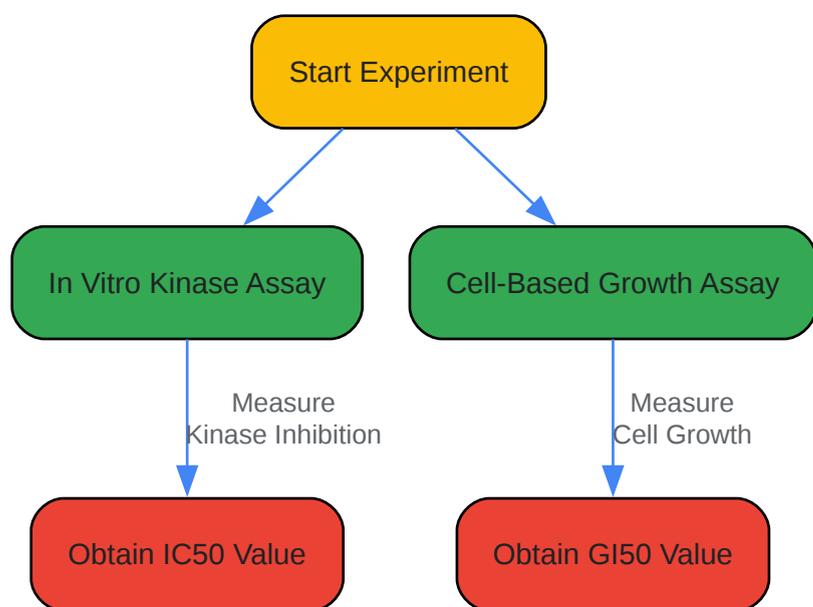
Cell-Based Growth Inhibition Assay

This protocol measures the potency of **TAK-285** in inhibiting the growth of cancer cell lines, such as the HER2-overexpressing BT-474 breast cancer cells [3] [4].

- **Objective:** To determine the GI₅₀ (concentration for 50% growth inhibition) of **TAK-285** in cultured tumor cells.
- **Materials:**
 - BT-474 human breast cancer cells.
 - Growth medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).
 - **TAK-285**, dissolved in DMSO.
- **Procedure:**
 - **Cell Treatment:** Continuously treat cells with various concentrations of **TAK-285** for 5 days.

- **Quantification:** After the incubation period, count the number of live cells using a particle analyzer.
- **Analysis:** Calculate the GI₅₀ value, which is the drug concentration that reduces the number of live cells by 50% compared to the untreated control.

The workflow for these core activity assessments is summarized below:



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Frequently Asked Questions for Technical Support

- **Q1: What is the solubility and recommended storage condition for TAK-285?**
 - **A:** **TAK-285** is soluble in DMSO (up to 110 mg/mL) and ethanol (54 mg/mL), but is insoluble in water [3] [4]. For storage, the powder should be kept at -20°C, and stock solutions in DMSO can be stored at -80°C for 2 years or -20°C for 1 year [4].
- **Q2: Does TAK-285 penetrate the blood-brain barrier (BBB)?**
 - **A:** Yes, preclinical studies indicate that **TAK-285** is not a substrate for the P-glycoprotein (Pgp) efflux pump and can cross the BBB [5]. In rats, the unbound concentration in the brain was about 20% of that in plasma [3]. However, a clinical study found that while the drug was detectable in human CSF, the average unbound concentration at the 400 mg twice-daily dose was below the IC₅₀ for target inhibition in cellular assays [2].

- **Q3: What is the selectivity profile of TAK-285?**
 - **A: TAK-285** is a selective dual inhibitor of HER2 and EGFR. It is over 10-fold more selective for HER1/2 than HER4 ($IC_{50} = 260$ nM) and shows significantly less potency against MEK1, c-Met, Aurora B, and other kinases ($IC_{50} > 1$ μ M) [3] [1].
- **Q4: What was the main dose-limiting toxicity in clinical trials?**
 - **A:** In the phase I studies, the dose-limiting toxicities (DLTs) included grade 3 increases in liver aminotransferases, decreased appetite, diarrhea, hypokalemia, and fatigue [1] [2].

Key Considerations for Your Research

- **Clinical Status:** The clinical data available is from phase I trials (circa 2012-2013), and a 2023 paper focuses on developing new **TAK-285** derivatives, which may imply that **TAK-285** itself did not progress further in clinical development [6].
- **Formulation for Animal Studies:** For in vivo administration, **TAK-285** can be formulated as a homogeneous suspension in 0.5% methylcellulose sodium salt (CMC-Na) or as a clear solution in a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% distilled water [3].

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